4-[(Dimethylamino)methyl]-2-methylphenol
CAS No.: 540510-97-2
Cat. No.: VC4106375
Molecular Formula: C10H15NO
Molecular Weight: 165.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 540510-97-2 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 |
| IUPAC Name | 4-[(dimethylamino)methyl]-2-methylphenol |
| Standard InChI | InChI=1S/C10H15NO/c1-8-6-9(7-11(2)3)4-5-10(8)12/h4-6,12H,7H2,1-3H3 |
| Standard InChI Key | HFDBPSGIHSZBHA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CN(C)C)O |
| Canonical SMILES | CC1=C(C=CC(=C1)CN(C)C)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-[(Dimethylamino)methyl]-2-methylphenol has the molecular formula C₁₀H₁₅NO and a molar mass of 165.23 g/mol. Key identifiers include:
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CAS Registry Number: 540510-97-2
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EC Number: 829-120-9
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DSSTox Substance ID: DTXSID90666356
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SMILES: CC1=C(C=CC(=C1)CN(C)C)O
The compound’s structure features a phenolic ring with a dimethylaminomethyl substituent at the 4-position and a methyl group at the 2-position. This arrangement enhances its solubility in polar organic solvents, such as ethanol and acetone, while limiting water solubility due to the hydrophobic methyl and dimethylamino groups .
Stereoelectronic Properties
Computational analyses predict a planar aromatic ring system with the dimethylaminomethyl group adopting a conformation that minimizes steric hindrance. The electron-donating dimethylamino group increases electron density at the phenolic oxygen, potentially enhancing its acidity compared to unsubstituted phenol .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) data indicate a melting point of 78–82°C and decomposition onset at 220°C, suggesting moderate thermal stability suitable for storage at ambient conditions .
Solubility and Partitioning
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LogP (Octanol-Water): Estimated at 1.85, reflecting moderate lipophilicity.
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Solubility:
Solvent Solubility (mg/mL) Water 2.1 Ethanol 45.8 Dichloromethane 112.3
These properties influence its utility in formulations requiring controlled release or solvent-based processing .
| Hazard Class | Category | Signal Word |
|---|---|---|
| Acute toxicity (oral, dermal, inhalation) | 4 | Warning |
| Skin corrosion/irritation | 2 | Warning |
| Serious eye damage | 1 | Danger |
| Respiratory irritation | 3 | Warning |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and respirators for aerosolized particles.
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First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water if exposed .
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 2-[(Dimethylamino)methyl]phenol | No 2-methyl group | Higher water solubility (LogP 1.2) |
| 4-Amino-2-methylphenol | Amino instead of dimethylamino | Reduced lipophilicity (LogP 0.9) |
The dimethylamino group in 4-[(Dimethylamino)methyl]-2-methylphenol enhances its catalytic activity in polymer networks compared to primary amine analogs .
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